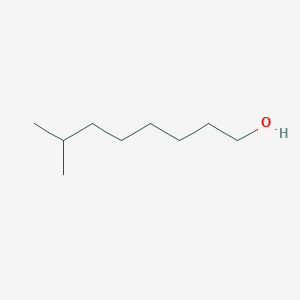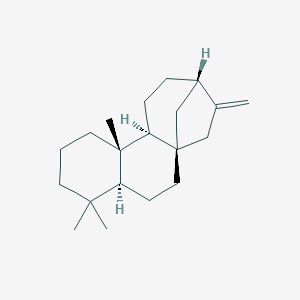
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-
Description
“3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-” is a chemical compound with the molecular formula C10H10N2O . It is also known by other names such as Norphenazone, Edaravone, and 2-Pyrazolin-5-one . The compound has a molecular weight of 174.1992 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 . This structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 174.1992 and a molecular formula of C10H10N2O . More specific properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Printer Toners and Cosmetics
Scientific Field
Industrial Chemistry
Application Summary
Solvent Yellow 16, also known as Sudan Yellow 3G, is a yellow azo dye used as a pigment in printer toners and cosmetics .
Methods of Application
While the exact methods of application or experimental procedures are not specified, it is generally used as a coloring agent in these products.
Results or Outcomes
The use of Solvent Yellow 16 in these products allows for the creation of a wide range of colors and shades, enhancing the aesthetic appeal of the products.
Fluorescent Water Sensing
Scientific Field
Chemical Sensing
Application Summary
Solvent Yellow 16 has been used in the development of yellow carbon dots for fluorescent water sensing .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, it involves the use of yellow carbon dots, which change color based on the water content in the organic solvent .
Results or Outcomes
This application allows for the visualization of water content in organic solvents, which can be useful in various research and industrial applications .
Coloring Mineral Oil Products
Application Summary
Solvent Yellow 16, also known as Fat Yellow 3G, is a water-insoluble dye in powder form. It is an extender-free colorant with high tinctorial strength and good solubility in many organic solvents, oils, fats, and waxes .
Methods of Application
The exact methods of application or experimental procedures are not specified in the source. However, it is generally used as a coloring agent in these products .
Results or Outcomes
The use of Solvent Yellow 16 in these products allows for the creation of a wide range of colors and shades, enhancing the aesthetic appeal of the products .
Coloring for Plastics and Other Materials
Scientific Field
Material Science
Application Summary
Solvent Yellow 16 is used in coloring for plastic, PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, resin, transparent paint, printing ink, and aluminum foil .
Methods of Application
While the exact methods of application or experimental procedures are not specified, it is generally used as a coloring agent in these materials .
Results or Outcomes
The use of Solvent Yellow 16 in these materials allows for the creation of a wide range of colors and shades, enhancing the aesthetic appeal of the products .
Coloring in Vinegar, Polyamide Fiber Dyeing and Fur Color
Scientific Field
Textile Industry
Application Summary
Solvent Yellow 16 is used in vinegar, polyamide fiber dyeing, and fur color .
Methods of Application
While the exact methods of application or experimental procedures are not specified, it is generally used as a coloring agent in these products .
Results or Outcomes
Coloring in Resin, Lacquer, and Aluminum Foil
Application Summary
Solvent Yellow 16 is used in coloring for resin, lacquer, and aluminum foil .
properties
IUPAC Name |
5-methyl-2-phenyl-4-phenyldiazenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)20(19-12)14-10-6-3-7-11-14/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGFJPFEHHHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052098 | |
| Record name | C.I. Solvent Yellow 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- | |
CAS RN |
4314-14-1 | |
| Record name | Solvent Yellow 16 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 12700 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Yellow 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



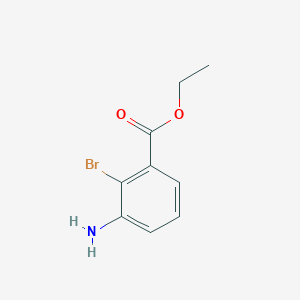
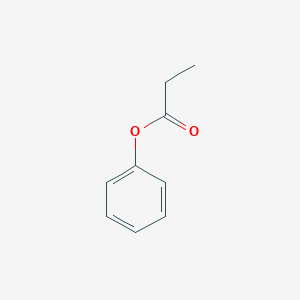
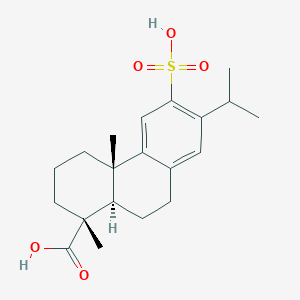
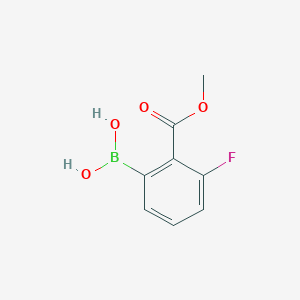
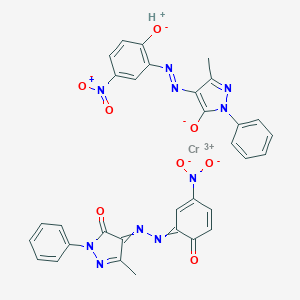


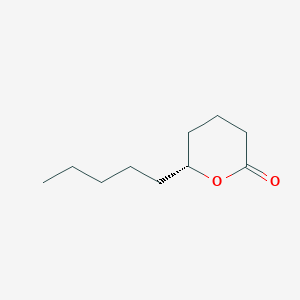
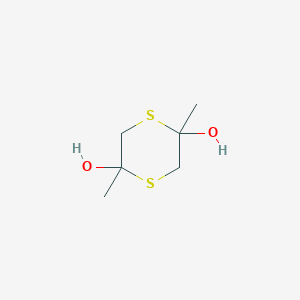
![1-[Chloro(dideuterio)methyl]-4-fluorobenzene](/img/structure/B36288.png)
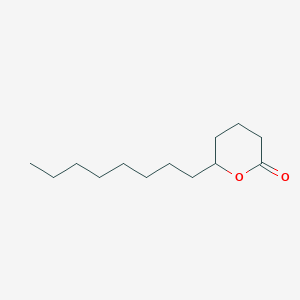
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)
